Hexa-t-butylcyclotrisiloxane

Description

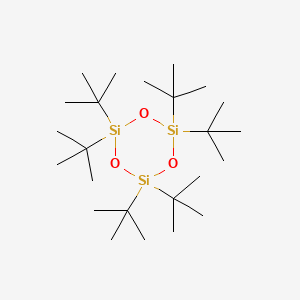

Structure

3D Structure

Properties

CAS No. |

78393-18-7 |

|---|---|

Molecular Formula |

C24H54O3Si3 |

Molecular Weight |

474.9 g/mol |

IUPAC Name |

2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatrisilinane |

InChI |

InChI=1S/C24H54O3Si3/c1-19(2,3)28(20(4,5)6)25-29(21(7,8)9,22(10,11)12)27-30(26-28,23(13,14)15)24(16,17)18/h1-18H3 |

InChI Key |

JJVBZRJJLKKWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si]1(O[Si](O[Si](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Significance of Cyclotrisiloxanes with Sterically Demanding Substituents

Cyclotrisiloxanes, which are cyclic compounds containing a backbone of alternating silicon and oxygen atoms, exhibit fascinating chemistry. When these rings are adorned with sterically demanding substituents, such as the tert-butyl groups in hexa-t-butylcyclotrisiloxane, their properties are dramatically altered. The sheer bulk of these groups imparts a high degree of stability to the cyclotrisiloxane (B1260393) ring, a feature that is of paramount importance in various chemical applications.

This enhanced stability is primarily attributed to the steric shielding of the silicon atoms, which hinders the approach of reagents that would typically lead to ring-opening polymerization or degradation. iucr.org Unlike their less hindered counterparts, which readily undergo such reactions, cyclotrisiloxanes with bulky substituents are notably resistant to condensation reactions. This characteristic makes them valuable as stable building blocks in the synthesis of more complex organosilicon structures and as robust additives for enhancing the thermal stability of polymers. gelest.commdpi.com The presence of these bulky groups can prevent or significantly reduce the formation of cyclic degradation products at elevated temperatures by sterically hindering the ring closure mechanisms. gelest.com

Research Trajectory and Evolution of Studies on Hexa T Butylcyclotrisiloxane

The scientific inquiry into hexa-t-butylcyclotrisiloxane has its roots in the broader exploration of organosilicon compounds. A pivotal moment in its research trajectory was the detailed characterization of its molecular structure. In 1982, W. Clegg and his collaborators successfully synthesized the compound and elucidated its crystal structure through X-ray diffraction. iucr.org Their work provided definitive proof of the planar nature of the Si₃O₃ ring in this molecule, a significant finding as many other cyclotrisiloxanes exhibit slight deviations from planarity.

The synthesis of this compound itself is a noteworthy chemical feat, underscoring the challenges and ingenuity involved in working with sterically congested molecules. The process involves the carefully controlled reaction of di-tert-butyldifluorosilane (B1600918) with a lithiated silanol (B1196071) precursor. iucr.org This synthetic route highlights the strategic approaches required to overcome the inherent resistance of the bulky tert-butyl groups to form the cyclic structure.

Following its initial synthesis and structural characterization, research on this compound and related sterically hindered siloxanes has continued to evolve. Studies have delved into its reactivity, or lack thereof, under various conditions, further solidifying its reputation as a highly stable molecule. The compound serves as a model system for understanding the limits of steric hindrance in organosilicon chemistry and for developing new synthetic methodologies for creating robust silicon-based materials.

Interdisciplinary Relevance in Advanced Chemical Science

Crystallographic Analysis

The definitive solid-state structure of this compound, [(t-Bu)₂SiO]₃, has been established through meticulous crystallographic analysis. This section details the methodologies employed to determine its precise three-dimensional architecture, addressing the significant challenges posed by its high symmetry and tendency to form twinned crystals.

Single Crystal X-ray Diffraction Methodologies and Data Refinement

The structural determination of this compound relies on single-crystal X-ray diffraction (SC-XRD), a powerful technique for mapping electron density within a crystal lattice. The process begins with the careful selection of a suitable single crystal, which is then mounted on a goniometer head. To minimize thermal motion and improve data quality, diffraction data are typically collected at low temperatures, such as 100 K or 150 K, using a cryostream system.

Data collection is performed on modern diffractometers, such as a Bruker-AXS SMART APEX II CCD or a Rigaku Saturn724+ CCD, equipped with a graphite-monochromated Molybdenum Kα radiation source (λ = 0.71073 Å). A complete sphere of diffraction data is collected using a combination of φ and ω scans.

Following data collection, the raw intensity data undergo several crucial corrections. These include the Lorentz and polarization (Lp) corrections. A critical step for this compound is the application of an absorption correction, which accounts for the attenuation of X-rays as they pass through the crystal. This is typically accomplished using a multi-scan method, such as the SADABS program, which utilizes redundant measurements of symmetry-equivalent reflections to model the absorption effects empirically.

Determination of Crystal System and Space Group

The Si₃O₃ ring of the cyclotrisiloxane (B1260393) core is nearly planar, a consequence of the crystallographic symmetry. The bulky tert-butyl groups are arranged in a staggered conformation relative to the ring, minimizing steric repulsion. The key crystallographic parameters derived from a representative structure determination are summarized in the interactive table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₅₄O₃Si₃ | [2, 4] |

| Formula Weight | 495.03 g/mol | [2, 4] |

| Temperature | 100(2) K | |

| Crystal System | Trigonal | [2, 4, 6] |

| Space Group | R$\overline{3}$c | [2, 4, 6] |

| Unit Cell Dimension (a) | 13.628(3) Å | |

| Unit Cell Dimension (c) | 28.528(6) Å | |

| Unit Cell Volume (V) | 4586.2(17) ų | |

| Formula Units per Cell (Z) | 6 | [2, 4] |

| Calculated Density (Dc) | 1.076 g/cm³ | |

| Final R1 [I > 2σ(I)] | 0.0438 | |

| Final wR2 (all data) | 0.1245 |

Investigation of Twinning Phenomena: Obverse/Reverse and Merohedral Twinning

A significant challenge in the crystallographic analysis of this compound is its pronounced tendency to crystallize as a twin. Twinning occurs when two or more distinct crystal domains are intergrown in a specific, non-random crystallographic orientation. For this compound, which crystallizes in a rhombohedral lattice, non-merohedral twinning (specifically, obverse/reverse twinning) is commonly observed.

This type of twinning arises from an ambiguity in the orientation of the rhombohedral lattice with respect to the hexagonal cell axes used for indexing. The twin law is described by a 180° rotation about the axis (the c-axis), which effectively inverts the a and b axes. The resulting diffraction pattern is a superposition of the patterns from both twin components.

Failure to account for twinning leads to poor refinement statistics, including high R-factors and physically unrealistic atomic displacement parameters. The presence of twinning is identified during data processing by programs like SAINT or PLATON, which can detect systematic violations of the expected symmetry. During the refinement process, the contribution of each twin component is modeled using a twin matrix and a refinable batch scale factor (e.g., the BASF parameter in SHELXL). A successful refinement yields a BASF value between 0 (single crystal) and 0.5 (perfectly racemic twin), accurately modeling the relative volumes of the two twin domains and leading to a chemically sensible structural model.

Application of Advanced Crystallographic Software for Structure Solution and Refinement (e.g., SHELXL Program)

The solution and refinement of the crystal structure of this compound are performed using specialized software suites, most notably the SHELX programs. The process follows a standard workflow:

Structure Solution: The initial structural model is obtained using direct methods or dual-space algorithms, as implemented in programs like SHELXS or SHELXT. These methods use statistical phase relationships to determine the positions of the heaviest atoms (silicon and oxygen) directly from the diffraction intensities.

Structure Refinement: The initial model is then refined against the experimental data using the SHELXL program, which employs a full-matrix least-squares algorithm. This iterative process minimizes the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₒ|) based on the atomic model.

Non-Hydrogen Atoms: The positions and anisotropic displacement parameters (ADPs) for all non-hydrogen atoms (Si, O, C) are refined. ADPs model the atomic vibrations as ellipsoids, providing a more accurate description of the thermal motion.

Hydrogen Atoms: Hydrogen atoms are typically placed in geometrically calculated positions (e.g., using AFIX instructions in SHELXL) and refined using a riding model. In this model, their positions are geometrically dependent on their parent carbon atom, and their thermal parameters are linked to those of the parent atom.

Twinning Refinement: As discussed in section 3.1.3, a crucial part of the refinement for this compound is the inclusion of the TWIN instruction and the refinement of the BASF parameter to correctly model the twinned data.

The quality of the final model is assessed by the residual factors R1 and wR2, which should converge to low values (typically <0.05 for R1), and the goodness-of-fit (GooF) parameter, which should be close to 1.0.

Spectroscopic Characterization Methodologies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide complementary information to crystallographic analysis, confirming the molecular structure in solution and offering insights into its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound. Due to the molecule's high symmetry (approaching D₃d in solution), its solution-state NMR spectra are remarkably simple.

¹H NMR: In a solvent like deuterated chloroform (B151607) (CDCl₃), all 54 protons of the six equivalent tert-butyl groups give rise to a single, sharp singlet. This indicates that, on the NMR timescale, all methyl groups are in chemically identical environments.

¹³C{¹H} NMR: The proton-decoupled ¹³C NMR spectrum displays only two signals: one for the 18 equivalent methyl carbons (-CH₃) and another for the 6 equivalent quaternary carbons (-C(CH₃)₃) of the tert-butyl groups.

²⁹Si{¹H} NMR: The proton-decoupled ²⁹Si NMR spectrum is particularly diagnostic, showing a single resonance. This confirms that all three silicon atoms in the Si₃O₃ ring are chemically equivalent in solution, consistent with the symmetrical cyclotrisiloxane structure.

Solid-state NMR (SSNMR), using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), can be used to probe the structure in the solid phase. The ²⁹Si CP/MAS spectrum can corroborate the findings of X-ray diffraction. A single ²⁹Si resonance in the solid-state spectrum would confirm that all three silicon atoms occupy crystallographically equivalent positions, in agreement with the structure determined in the Rc space group.

| Nucleus | Solvent / State | Chemical Shift (δ / ppm) | Reference |

|---|---|---|---|

| ¹H | CDCl₃ | ~1.06 (s, 54H) | |

| ¹³C | CDCl₃ | ~22.0 (quaternary C), ~29.5 (methyl C) | |

| ²⁹Si | C₆D₆ | ~-30.8 | |

| ²⁹Si | Solid-State (CP/MAS) | ~-29.7 |

Mass Spectrometry for Molecular Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the case of this compound, electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that are crucial for its identification and for understanding its chemical behavior.

Under electron ionization, this compound undergoes fragmentation, where the initial molecular ion breaks down into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

A key fragmentation pathway for this compound involves the loss of a tert-butyl group ([M–C4H9]+), which is a common fragmentation for compounds containing this bulky substituent. aip.org This initial loss is often followed by further rearrangements and fragmentation of the siloxane ring structure. For instance, the fragment ion at m/z 417, corresponding to the loss of a tert-butyl group, can undergo subsequent fragmentation by losing a propylene (B89431) molecule to form an ion at m/z 375, which then can lose a butene molecule. aip.org The fragmentation of the molecular ion is influenced by its lifetime and the amount of excess energy it possesses after ionization. aip.org

The study of such fragmentation pathways is not only critical for the structural elucidation of the parent molecule but also provides insights into the stability of the cyclotrisiloxane ring and the nature of the silicon-oxygen and silicon-carbon bonds. The fragmentation patterns observed in the mass spectrum serve as a diagnostic fingerprint for this compound. aip.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the molecular structure of this compound. These techniques probe the vibrational modes of a molecule, which are specific to its composition and geometry, thus providing a unique "molecular fingerprint".

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of the Si-O-Si (siloxane) and Si-C bonds, as well as vibrations associated with the tert-butyl groups. The analysis of these bands provides confirmation of the cyclotrisiloxane ring structure and the presence of the bulky alkyl substituents. The flexibility of the Si-O bond can lead to conformational changes that may be reflected in the IR spectrum. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule during vibration. For this compound, Raman spectroscopy can provide information about the symmetric vibrations of the cyclotrisiloxane ring and the carbon-silicon framework, which may be weak or absent in the IR spectrum.

The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis of this compound, enabling detailed structural characterization and differentiation from other related siloxane compounds.

Microstructural and Nanoscale Characterization Techniques

Electron Microscopy (Transmission Electron Microscopy, Scanning Electron Microscopy)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are pivotal for visualizing the microstructure and morphology of materials at the nanoscale. mpie.dehitachi-hightech.com While these techniques are more commonly applied to solid-state materials and polymers, their application to molecular compounds like this compound often involves studying their crystalline forms, aggregates, or their use as precursors in materials synthesis.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. mdpi.com For this compound, SEM can be used to examine the morphology of its crystals, revealing details about their shape, size distribution, and surface features. In studies involving siloxane-based materials, SEM is used to observe the surface of coatings and composites, where it can reveal how the incorporation of cyclosiloxane derivatives affects the material's microstructure. researchgate.netmdpi.com For instance, SEM analysis can show how a siloxane compound fills spaces between mineral grains in a composite, leading to a more cohesive structure. mdpi.com

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of the internal structure of a material. hitachi-hightech.com For crystalline samples of this compound, TEM could potentially be used to observe the crystal lattice and any defects present. In the context of materials science, TEM is invaluable for studying the dispersion of siloxane-based nanoparticles within a polymer matrix or for analyzing the nanostructure of hybrid materials derived from cyclosiloxane precursors. mpie.de

X-ray Absorption Spectroscopy (XAS) and Related Synchrotron Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a material. nih.gov It is particularly useful for amorphous materials and complex systems where long-range order is absent. synchrotron.org.au XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

X-ray Absorption Near-Edge Structure (XANES): The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.com For this compound, Si K-edge XANES can be used to probe the electronic structure of the silicon atoms. The energy and features of the absorption edge are sensitive to the chemical environment of the silicon, including its bonding to oxygen and carbon atoms. jfe-steel.co.jpresearchgate.net Studies on various silicon compounds have shown that the Si K-edge shifts to higher energy with increasing oxidation state. jfe-steel.co.jpresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, extending several hundred eV above the absorption edge, contains information about the number, type, and distance of neighboring atoms surrounding the absorbing atom. mdpi.com By analyzing the EXAFS oscillations, it is possible to determine the Si-O and Si-C bond lengths and coordination numbers within the this compound molecule with high accuracy. nih.gov

Synchrotron radiation sources are often required for XAS measurements due to their high brilliance and tunable energy, which are essential for obtaining high-quality spectra, especially for light elements like silicon. synchrotron.org.au These techniques are invaluable for characterizing the structure of this compound in various states, including as a pure compound, in solution, or as part of a more complex material system.

Chemical Reactivity and Reaction Mechanisms of Hexa T Butylcyclotrisiloxane

Ring-Opening Polymerization (ROP) in Cyclotrisiloxane (B1260393) Chemistry

Ring-opening polymerization (ROP) is a primary method for synthesizing polysiloxanes from cyclic siloxane monomers. This process involves the cleavage of a siloxane bond in the cyclic monomer, which then adds to a growing polymer chain. wikipedia.org The reaction can be initiated by cationic, anionic, or other specialized catalytic systems. researchgate.net The reactivity of cyclosiloxanes in ROP is significantly influenced by ring strain; smaller rings like cyclotrisiloxanes are more reactive than less strained larger rings such as cyclotetrasiloxanes. itu.edu.tr

Anionic ring-opening polymerization (AROP) of cyclotrisiloxanes is a widely utilized method for producing high molecular weight polydiorganosiloxanes with controlled molecular weights and narrow molecular weight distributions. nih.gov The process is typically initiated by nucleophilic reagents such as alkali metal hydroxides, silanolates, or organolithium compounds like butyllithium (B86547) (BuLi). nih.govmdpi.com These initiators attack a silicon atom in the cyclotrisiloxane ring, leading to the formation of a silanolate anion which acts as the active center for polymerization. mdpi.com

The polymerization rate in AROP is dependent on several factors including the initiator, the solvent, and the monomer structure. mdpi.com The interaction between the anionic center and the siloxane bond is a key aspect of the mechanism, with silanolates often existing as aggregates of varying sizes, which can be less active in the polymerization process. mdpi.com

For the synthesis of well-defined polydimethylsiloxane (B3030410) (PDMS), organic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been employed with silanols as initiators. rsc.org The use of silanol (B1196071) initiators generally leads to better control over the polymerization compared to alcohol initiators, which can be attributed to differences in their pKa values and initiation rates. rsc.org The "living" nature of AROP allows for the synthesis of polymers where the rate of propagation is significantly faster than termination or chain transfer reactions, enabling the production of block copolymers and other complex architectures. mdpi.com

Cationic ring-opening polymerization (CROP) of cyclotrisiloxanes is initiated by strong acids or electrophilic reagents. acs.org Protic acids like trifluoromethanesulfonic acid (CF3SO3H) or Lewis acids can be used as catalysts. itu.edu.tracs.org The mechanism involves the protonation or coordination of a siloxane oxygen atom, creating a cationic active center that propagates by attacking another monomer molecule. wikipedia.org

Photochemically generated protonic acids and silylium (B1239981) cations have also been used to initiate CROP of cyclosiloxanes. itu.edu.tr This method can offer temporal control over the polymerization process. researchgate.net In some systems, the formation of tight ion pairs between the cationic active species and the catalyst anions can reduce the reactivity of the active species, thereby minimizing side reactions like backbiting (intramolecular cyclization) and intermolecular chain transfer. acs.orgresearchgate.net This leads to the synthesis of well-defined polymers with predetermined molar masses and low dispersities. researchgate.net

The polymerization of hexamethylcyclotrisiloxane (B157284) (D3) initiated by HCl and antimony pentachloride (SbCl5) can yield high molecular weight polymer with a low amount of cyclic byproducts. researchgate.net The choice of initiator and reaction conditions significantly impacts the extent of side reactions. researchgate.net

Controlled/"living" polymerization techniques aim to produce polymers with predictable molecular weights, narrow molecular weight distributions, and defined end-groups by minimizing termination and chain-transfer reactions. e-bookshelf.deresearchgate.net In the context of cyclotrisiloxane ROP, both anionic and cationic mechanisms can be adapted to achieve controlled polymerization.

Living anionic ROP is characterized by a quantitative initiation and a propagation rate that is much higher than the rates of side reactions like backbiting or chain scrambling. mdpi.com This control allows for the synthesis of complex polymer architectures, such as block copolymers. mdpi.comchemrxiv.org

In cationic ROP, the use of specific initiator systems can lead to a controlled process. For instance, photopolymerization using a merocyanine-based photoacid catalyst allows for temporal control and the synthesis of well-defined polymers by forming tight ion pairs that suppress side reactions. acs.orgresearchgate.net The linear relationship between the number-average molecular weight and monomer conversion is a key indicator of a controlled polymerization. acs.org The development of organocatalytic systems for the ROP of cyclotrisiloxanes, using strong organic bases and water as an initiator, also provides a convenient route to linear polysiloxane telechelics. nih.gov

Table 1: Comparison of Polymerization Characteristics

| Polymerization Type | Initiators/Catalysts | Key Features | Control Level |

| Anionic ROP (AROP) | Alkali metal hydroxides, silanolates, organolithium compounds (e.g., BuLi), TBD nih.govmdpi.comrsc.org | Formation of silanolate active centers; aggregation of active species can affect kinetics. mdpi.com | Can be "living," allowing for high control over molecular weight and architecture. mdpi.com |

| Cationic ROP (CROP) | Strong protic acids (e.g., CF3SO3H), Lewis acids (e.g., SbCl5), photoacid generators. itu.edu.tracs.orgresearchgate.net | Formation of cationic active species; prone to side reactions like backbiting. acs.org | Control can be achieved by minimizing side reactions through specific catalyst systems. acs.orgresearchgate.net |

| Controlled/Living ROP | Specialized anionic and cationic systems, organocatalysts. nih.govmdpi.comresearchgate.net | Minimizes termination and chain transfer; enables synthesis of well-defined polymers. e-bookshelf.deresearchgate.net | High level of control over polymer characteristics. |

The presence of bulky substituents on the silicon atoms of a cyclotrisiloxane, such as the tert-butyl groups in hexa-t-butylcyclotrisiloxane, has a profound impact on the kinetics and stereoselectivity of ring-opening polymerization.

Bulky substituents generally decrease the rate of polymerization. nih.gov This is attributed to steric hindrance, which impedes the approach of the initiator and the propagating chain end to the monomer. nih.gov The equilibrium concentration of the polymer is also affected by the size of the substituent; an increase in the volume of the substituents can lead to a higher yield of cyclosiloxanes due to a decrease in the entropy of the resulting polymer. nih.govmdpi.com

The stereoselectivity of the polymerization, which refers to the control of the stereochemical arrangement of the monomer units in the polymer chain, can also be influenced by bulky groups. sioc-journal.cn While controlling tacticity in radical polymerizations is challenging, the use of bulky substituents is a known strategy to influence stereoselectivity. sioc-journal.cn In the context of ROP, the steric interactions between the bulky groups on the incoming monomer and the propagating chain can favor a specific stereochemical addition, potentially leading to stereoregular polymers. The introduction of tert-butyl groups on a photoacid catalyst has been shown to improve its solubility and effectiveness in the CROP of cyclotrisiloxanes. acs.orgresearchgate.net

Controlled/Living Polymerization Strategies for Cyclotrisiloxanes

Cyclization Reactions and Ring Transformation Mechanisms

During the ring-opening polymerization of cyclosiloxanes, competing cyclization reactions can occur, leading to the formation of new cyclic species. This is particularly prevalent in cationic ROP, where "backbiting" is a common side reaction. mdpi.com Backbiting involves the attack of the active chain end on a siloxane bond within the same polymer chain, resulting in the cleavage of a cyclic oligomer and a shortened polymer chain. mdpi.com

Ring transformation mechanisms can also be at play. For instance, different-sized cyclosiloxanes can be interconverted under certain catalytic conditions. The reaction of an organoantimony(V) compound with t-butylsilanetriol can lead to the in-situ generation of trisiloxane, disiloxane, and tetrasiloxane (B1260621) frameworks. researchgate.net The stability of the resulting ring structures can be influenced by intramolecular coordination and the electronic effects of substituents. researchgate.net

Investigation of Thermal and Chemical Decomposition Pathways

The thermal stability of cyclosiloxanes is an important consideration. The onset temperature for the exothermic decomposition of this compound is a key parameter in determining its thermal stability. grafiati.com Generally, polysiloxanes exhibit good thermal properties, but depolymerization can occur at high temperatures, especially if active end groups are present, leading to the formation of volatile cyclic siloxanes. mdpi.com

Chemically, cyclotrisiloxanes can be decomposed or transformed through various reactions. For example, hydrolysis of certain silyl-substituted cyclotrisiloxanes can lead to the formation of new cyclic and linear siloxane structures. researchgate.net The reaction of this compound with sodium tert-butoxide can lead to the formation of an adduct. grafiati.com The reactivity and decomposition pathways are highly dependent on the specific reagents and reaction conditions employed.

Computational and Theoretical Investigations of Hexa T Butylcyclotrisiloxane

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangements (conformations) of molecules. aip.org These first-principles methods solve approximations of the Schrödinger equation to determine molecular properties without prior experimental data. researchgate.net For Hexa-t-butylcyclotrisiloxane, such calculations are crucial for elucidating the geometry of the core (Si-O)₃ ring and the orientation of the bulky t-butyl substituents.

The primary focus of these investigations is to determine the most stable molecular conformation by locating energy minima on the potential energy surface. Key questions addressed include the planarity of the cyclotrisiloxane (B1260393) ring. While smaller substituents might allow for a near-planar ring, the significant steric hindrance from the six t-butyl groups likely induces puckering to minimize repulsive interactions. Quantum chemical methods can precisely calculate the bond lengths, bond angles, and dihedral angles that define these conformations.

Studies on analogous strained silacycles have shown that methods like Hartree-Fock (HF) and post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are employed to obtain accurate geometries and energies. nsf.gov These calculations provide foundational data on the molecule's electronic distribution, orbital energies, and the nature of the silicon-oxygen and silicon-carbon bonds, which are critical for understanding its reactivity and spectroscopic signatures. The reliability of computational studies heavily depends on performing a thorough search for all possible conformers to ensure the identified structure is indeed the global minimum. mit.edu

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the reactivity of molecules like this compound. 13.235.221nih.gov DFT offers a favorable balance between computational cost and accuracy, making it suitable for investigating complex reaction mechanisms. researchgate.netresearchgate.net The reactivity of cyclotrisiloxanes is intrinsically linked to the high ring strain of the (SiO)₃ core. osti.govresearcher.life DFT calculations are used to quantify this strain energy and predict the molecule's susceptibility to ring-opening reactions, which is a critical reactive pathway. researchgate.net

A key application of DFT in this context is the mapping of reaction pathways and the identification of transition states. nsu.rursc.org A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier reactants must overcome. acs.org By calculating the energy of this state, chemists can determine the activation energy of a reaction, which is directly related to its rate. For this compound, DFT studies would typically model its reaction with nucleophiles or electrophiles, which could initiate the cleavage of a Si-O bond.

The process involves:

Optimizing the geometries of the reactants and products.

Proposing a plausible geometry for the transition state.

Performing a transition state search optimization.

Confirming the nature of the found stationary point through a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Global and local reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can also be calculated to predict the most likely sites for nucleophilic or electrophilic attack. nih.govmdpi.commdpi.com

| Functional/Basis Set | Description | Typical Application for this compound |

|---|---|---|

| B3LYP | A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its general reliability. | Geometry optimization, vibrational frequency calculations, and determining ground-state electronic properties. |

| M06-2X | A hybrid meta-GGA functional with a high percentage of HF exchange, good for main-group thermochemistry and noncovalent interactions. | Accurate energy calculations for reaction barriers and studying potential intramolecular steric interactions between t-butyl groups. |

| ωB97X-D | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems with non-covalent interactions. | Investigating aggregation behavior or interactions with solvent molecules where van der Waals forces are important. |

| 6-311+G(d,p) | A Pople-style basis set that is flexible enough for accurate geometry and property calculations. It includes diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropy. | Standard basis set for geometry optimizations and electronic structure calculations. |

Molecular Dynamics Simulations of this compound Systems

While quantum chemical methods are excellent for studying single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems over time. mdpi.comrsc.org MD simulations model the motions of atoms and molecules based on a classical description of their interactions, governed by a force field. nih.gov For this compound, MD simulations can provide insights into its bulk properties, conformational dynamics, and interactions with other molecules, such as solvents or surfaces. nih.govacs.org

Typical applications of MD simulations for this system would include:

Conformational Dynamics: Observing how the cyclotrisiloxane ring and t-butyl groups flex and rotate over time at a given temperature.

Bulk Phase Behavior: Simulating an ensemble of molecules to predict bulk properties like density, viscosity, and phase transition temperatures.

Solvation and Aggregation: Studying how individual molecules interact with a solvent box or how multiple molecules aggregate in solution. Due to the bulky, hydrophobic t-butyl groups, these molecules may exhibit specific clustering behaviors in polar solvents. nih.govsintef.no

Interactions at Interfaces: Modeling the behavior of this compound when adsorbed onto a surface, which is relevant for applications in materials science.

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which must be able to accurately describe the complex interactions within and between the organosilicon molecules. aip.org

Computational Prediction of Spectroscopic Properties and Experimental Correlation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate experimental findings or aid in structural elucidation. acs.org For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

The standard procedure for predicting NMR chemical shifts involves:

Performing a high-level geometry optimization of the molecule, often using DFT with a suitable functional (e.g., B3LYP, PBE0, or specialized functionals). mdpi.com

Calculating NMR shielding tensors for the optimized geometry using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Converting the calculated absolute shielding values to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H, ¹³C, and ²⁹Si).

Recent advancements in machine learning have also introduced new models that can predict NMR shifts with high accuracy at a fraction of the computational cost of DFT. nih.govmdpi.comrsc.orgarxiv.org These models are trained on large databases of experimental or high-level computational data.

By comparing the predicted ¹H, ¹³C, and especially ²⁹Si NMR spectra with experimental results, researchers can confirm the molecular structure, including its specific conformation. For instance, studies on 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane show distinct NMR signals for the vinyl and methyl groups attached to the silicon atoms, which can be correlated with computational predictions.

| Compound Class | Typical Experimental ²⁹Si Shift (ppm) | Typical Predicted ²⁹Si Shift (ppm)a | Methodology |

|---|---|---|---|

| Cyclotrisiloxanes (D₃) | -9 to -25 | -10 to -26 | GIAO-DFT at B3LYP/6-311+G(d,p) level |

| Cyclotetrasiloxanes (D₄) | -18 to -22 | -19 to -23 | GIAO-DFT at PBE0/pcSseg-2 level |

| Silsesquioxanes (T₈) | -65 to -70 | -66 to -71 | Machine Learning (GNN-based models) |

Development of Force Fields for Accurate Simulation of Organosilicon Rings

As mentioned, the reliability of large-scale molecular dynamics simulations hinges on the accuracy of the force field used to describe the interatomic forces. nih.gov General-purpose force fields, often developed for organic molecules or proteins, may not accurately capture the unique electronic environment and bonding characteristics of organosilicon compounds. The Si-O bond, for instance, has a partial ionic character and different flexibility compared to a C-C or C-O bond.

Developing a specialized force field for organosilicon rings like this compound involves several steps:

Defining the Functional Form: The total potential energy is expressed as a sum of terms for bond stretching, angle bending, dihedral (torsional) rotations, and non-bonded interactions (van der Waals and electrostatic forces). acs.orgnih.gov

Parameterization: The constants in these energy terms (e.g., force constants, equilibrium bond lengths/angles, partial atomic charges) are derived by fitting them to high-level quantum chemical calculations or experimental data. researchgate.net

Validation: The new force field is tested by running simulations and comparing the predicted bulk properties (like density and enthalpy of vaporization) against known experimental values. acs.orgnih.gov

Recent efforts have led to the development of robust force fields for silicon-based materials, such as the Polarization-Consistent Approach (PolCA) and the reactive force field ReaxFF. aip.orgresearchgate.netnih.gov ReaxFF is particularly notable as it can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions within the MD framework. These advancements are crucial for accurately simulating the behavior of complex organosilicon systems.

| Interaction Term | Mathematical Form | Physical Significance |

|---|---|---|

| Bond Stretching | ½ * kbond * (r - r₀)² | Energy required to stretch or compress a bond from its equilibrium length (r₀). |

| Angle Bending | ½ * kangle * (θ - θ₀)² | Energy required to bend the angle between three bonded atoms from its equilibrium value (θ₀). |

| Dihedral Torsion | Σ Vn * [1 + cos(nφ - δ)] | Energy associated with rotation around a central bond, describing torsional strain. |

| Lennard-Jones (Non-bonded) | 4ε * [(σ/r)¹² - (σ/r)⁶] | Models van der Waals forces (attraction and repulsion) between non-bonded atoms. |

| Coulombic (Non-bonded) | (qᵢ * qⱼ) / (4πε₀ * rᵢⱼ) | Describes electrostatic interactions between atoms based on their partial charges (q). |

Future Research Directions and Broader Academic Impact

Exploration of Novel Derivatives and Analogues of Hexa-t-butylcyclotrisiloxane

Future research is anticipated to focus extensively on the synthesis and characterization of new derivatives and analogues of this compound. The bulky tert-butyl groups create a sterically crowded environment around the cyclotrisiloxane (B1260393) ring, influencing its reactivity and the stability of its derivatives. Researchers are exploring the substitution of the tert-butyl groups with other bulky functionalities to fine-tune the steric and electronic properties of the molecule. The synthesis of derivatives with specific functional groups is a key area of interest, as these new compounds could serve as building blocks for more complex molecular architectures. mit.edunih.gov For instance, the introduction of reactive sites would allow for the incorporation of the this compound core into larger polymeric or supramolecular structures. The exploration of analogues with different ring sizes, while maintaining the bulky substituents, will also provide valuable insights into the relationship between ring strain, steric hindrance, and chemical reactivity in cyclic siloxanes.

Advanced Applications in Material Science and Engineering

The inherent properties of this compound, such as thermal stability and hydrophobicity, make it a promising candidate for the development of advanced materials. Future research will likely investigate its incorporation into polymer matrices to enhance their thermal and mechanical properties. The steric bulk of the this compound unit can disrupt polymer chain packing, potentially leading to materials with modified gas permeability or dielectric properties. Furthermore, its derivatives could be utilized as surface modifiers to create highly water-repellent and durable coatings. The development of hybrid organic-inorganic materials based on this cyclosiloxane is another promising avenue. ntu.edu.sg These materials could find applications in diverse fields, from high-performance insulators to novel membrane technologies for separation processes. oup.com The controlled pyrolysis of polymers containing this compound could also be explored as a route to novel silicon-based ceramic materials.

Role as a Model Compound for Understanding Steric Effects in Cyclic Systems

This compound serves as an exceptional model for studying the profound impact of steric hindrance on the conformation and reactivity of cyclic molecules. The large tert-butyl groups severely restrict the flexibility of the Si-O-Si backbone, leading to a relatively rigid ring structure. This rigidity allows for detailed investigations into the consequences of steric strain on bond angles, bond lengths, and reaction pathways. Future computational and experimental studies will likely continue to use this molecule to benchmark theoretical models that predict the behavior of sterically crowded systems. By systematically comparing the properties of this compound with less hindered cyclosiloxanes, researchers can gain a more quantitative understanding of how steric bulk governs chemical processes, such as ring-opening polymerization and susceptibility to chemical attack. gelest.commdpi.com This fundamental knowledge is crucial for the rational design of new catalysts and polymers with tailored properties.

Integration into Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents exciting opportunities for this compound. pnas.orggrc.org Its well-defined and rigid structure, combined with the potential for functionalization, makes it an attractive building block for the construction of complex, self-assembling systems. nih.gov Future research could involve designing derivatives of this compound that can participate in specific intermolecular interactions, such as hydrogen bonding or host-guest complexation. beilstein-journals.orgnih.gov This could lead to the formation of novel supramolecular architectures, including nanotubes, vesicles, and ordered thin films. rsc.org The steric bulk of the tert-butyl groups can also be exploited to direct the self-assembly process, offering a level of control over the final structure. oup.com The development of such organized molecular assemblies could have applications in areas like molecular recognition, drug delivery, and the creation of "smart" materials that respond to external stimuli. sioc-journal.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.